Thermal Dehydration Onset: Ni(CN)₂·4H₂O at 200 °C vs. K₂Ni(CN)₄·H₂O at 100 °C
Ni(CN)₂·4H₂O undergoes complete dehydration of its four water molecules of crystallization at 200 °C, yielding anhydrous Ni(CN)₂ which subsequently decomposes upon further heating without a distinct melting point . In direct contrast, the closely related potassium tetracyanonickelate monohydrate (K₂Ni(CN)₄·H₂O) dehydrates at only 100 °C [1]. This 100 °C difference in dehydration onset is a critical handling parameter: the tetrahydrate retains its stoichiometric hydration state under standard drying and ambient storage conditions where K₂Ni(CN)₄·H₂O may already lose water, altering its effective formula weight and potentially compromising gravimetric accuracy in formulation [1]. Experimental protocols confirm that heating Ni(CN)₂·4H₂O (Alfa Aesar, >99%) under vacuum at 200 °C for 24 h is the standard method for preparing anhydrous Ni(CN)₂ for structural studies [2].
| Evidence Dimension | Dehydration temperature (loss of water of crystallization) |
|---|---|
| Target Compound Data | 200 °C (loss of 4 H₂O; Ni(CN)₂·4H₂O → Ni(CN)₂) |
| Comparator Or Baseline | K₂Ni(CN)₄·H₂O dehydrates at 100 °C; anhydrous Ni(CN)₂ decomposes above 200 °C on further heating |
| Quantified Difference | ΔT = 100 °C higher dehydration temperature for the tetrahydrate vs. potassium tetracyanonickelate monohydrate |
| Conditions | Standard atmospheric pressure; tetrahydrate heated to 200 °C yields yellow-brown anhydrous Ni(CN)₂; further heating leads to decomposition with HCN evolution |
Why This Matters
The higher dehydration temperature of Ni(CN)₂·4H₂O ensures stable hydration stoichiometry during ambient storage, reducing formulation errors in electroplating baths and catalyst preparation compared to the more thermally labile K₂Ni(CN)₄·H₂O.
- [1] ChemicalForums. Topic: preparation of potassium tetracyanonickelate(II) hydrate – K₂Ni(CN)₄·H₂O dehydrates at 100 °C. URL: https://www.chemicalforums.com/index.php?topic=53606.0 (accessed 2026-05-12). View Source
- [2] Adamson, J.; Lucas, T.C.; Cairns, A.B.; Funnell, N.P.; Tucker, M.G.; Kleppe, A.K.; Hriljac, J.A.; Goodwin, A.L. Competing Hydrostatic Compression Mechanisms in Nickel Cyanide. Physica B: Physics of Condensed Matter 2015, 479, 35–40. DOI: 10.1016/j.physb.2015.09.027. View Source
